molecular formula C7H6BrClO B1287066 (3-Bromo-5-chlorophenyl)methanol CAS No. 917562-09-5

(3-Bromo-5-chlorophenyl)methanol

Cat. No.: B1287066
CAS No.: 917562-09-5
M. Wt: 221.48 g/mol
InChI Key: XGBLROAPOAITNY-UHFFFAOYSA-N
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Description

(3-Bromo-5-chlorophenyl)methanol is an organic compound with the molecular formula C7H6BrClO It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and chlorine atoms at the 3 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-chlorophenyl)methanol typically involves the bromination and chlorination of phenylmethanol. One common method includes the following steps:

    Bromination: Phenylmethanol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 3-position.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent to introduce the chlorine atom at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-5-chlorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of (3-Bromo-5-chlorophenyl)formaldehyde or (3-Bromo-5-chlorophenyl)carboxylic acid.

    Reduction: Formation of (3-Bromo-5-chlorophenyl)methane.

    Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-5-chlorophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated phenylmethanols.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-5-chlorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to molecular targets, affecting pathways involved in metabolic processes.

Comparison with Similar Compounds

  • (3-Bromo-4-chlorophenyl)methanol
  • (3-Bromo-5-fluorophenyl)methanol
  • (3-Chloro-5-bromophenyl)methanol

Comparison:

  • Uniqueness: (3-Bromo-5-chlorophenyl)methanol is unique due to the specific positions of the bromine and chlorine atoms, which can influence its chemical reactivity and biological activity.
  • Reactivity: The presence of both bromine and chlorine atoms can make the compound more reactive in substitution reactions compared to compounds with only one halogen atom.
  • Applications: The specific halogenation pattern can affect the compound’s suitability for different applications, such as in pharmaceuticals or materials science.

Properties

IUPAC Name

(3-bromo-5-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBLROAPOAITNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590799
Record name (3-Bromo-5-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917562-09-5
Record name (3-Bromo-5-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-5-chlorobenzoic acid (1.0 g, 4.3 mmol) in THF (30 mL) was added borane-THF solution (13 mL, 1.0 M) at 0° C. The mixture was allowed to stir for 16 hours. TLC showed clean conversion. The reaction was quenched with methanol, diluted with EtOAc (100 mL), washed with 0.5 N HCl, 0.5 N NaOH, and brine, dried over sodium sulfate, filtered and concentrated to give rise to (3-bromo-5-chlorophenyl)methanol as a waxy solid (680 mg, 72% yield). To the above solid (680 mg, 3.1 mmol) was added thallium trifluoroacetate (1.8 g, 3.4 mmol) and TFA (4 mL). The mixture was allowed to stir at RT for 16 hours. The volatiles were removed under reduced pressure. The residue was pumped under high vacuum for 15 minutes before palladium (II) chloride (0.054 g, 0.31 mmol), magnesium oxide (0.25 g, 6.1 mmol), lithium chloride (0.13 g, 0.31 mmol), and methanol (30 mL) were added. The mixture was stirred under an atmosphere of carbon mono-oxide until the reaction turned black. The reaction was diluted with DCM (50 mL), filtered through a pad of Celite®, adsorbed onto silica gel, and purified by MPLC. Removal of solvent gave rise to a mixture of 5-bromo-7-chloro-2-benzofuran-1(3H)-one and 7-bromo-5-chloro-2-benzofuran-1(3H)-one. LC/MS: (IE, m/z) (M+1)+=249.0;
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromo-5-chlorophenyl)methanol
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(3-Bromo-5-chlorophenyl)methanol
Reactant of Route 3
(3-Bromo-5-chlorophenyl)methanol
Reactant of Route 4
(3-Bromo-5-chlorophenyl)methanol
Reactant of Route 5
(3-Bromo-5-chlorophenyl)methanol
Reactant of Route 6
(3-Bromo-5-chlorophenyl)methanol

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